molecular formula C11H15BrN2 B1460897 2-Cyclohexylamino-5-bromopyridine CAS No. 942050-72-8

2-Cyclohexylamino-5-bromopyridine

Cat. No.: B1460897
CAS No.: 942050-72-8
M. Wt: 255.15 g/mol
InChI Key: KKGJOCDSOQJOJA-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 2-Cyclohexylamino-5-bromopyridine suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

2-Cyclohexylamino-5-bromopyridine plays a significant role in biochemical reactions, particularly in the synthesis of amines. It interacts with various enzymes and proteins, facilitating the formation of amine groups. The compound’s interaction with enzymes such as aminotransferases and deaminases is crucial for its role in amine synthesis. These interactions typically involve the transfer of amino groups, which is essential for the formation of new amine compounds .

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, affecting the production of proteins involved in various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activities. For example, it may enhance the activity of aminotransferases, leading to increased production of amine metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially altering the overall metabolic state of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its bioavailability and effectiveness in biochemical reactions. Additionally, the distribution of this compound within tissues can affect its overall impact on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions .

Chemical Reactions Analysis

2-Cyclohexylamino-5-bromopyridine undergoes several types of chemical reactions:

These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

2-Cyclohexylamino-5-bromopyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGJOCDSOQJOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651979
Record name 5-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942050-72-8
Record name 5-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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